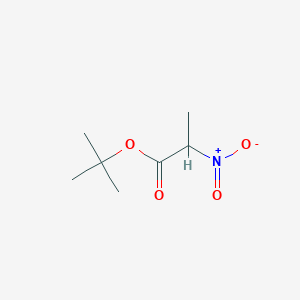

Tert-butyl 2-nitropropanoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 2-nitropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-5(8(10)11)6(9)12-7(2,3)4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBVZYFNRWKEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456530 | |

| Record name | Tert-butyl 2-nitropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18598-92-0 | |

| Record name | Tert-butyl 2-nitropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Thermodynamic Stability of tert-Butyl 2-Nitropropanoate at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of tert-butyl 2-nitropropanoate at ambient conditions. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, including secondary nitroalkanes and sterically hindered esters, to build a predictive framework for its stability profile. The guide elucidates the probable decomposition pathways, discusses the influence of its molecular structure on stability, and outlines detailed experimental protocols for its empirical thermal analysis. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights for the safe handling, storage, and utilization of tert-butyl 2-nitropropanoate in a laboratory setting.

Introduction: Understanding the Molecule

tert-Butyl 2-nitropropanoate is an organic molecule that incorporates three key functional groups: a nitro group (-NO₂), an ester, and a bulky tert-butyl group. The presence of the nitro group, a well-known energetic functional group, inherently raises questions about the compound's thermal stability. As a derivative of a secondary nitroalkane (2-nitropropane), its stability is expected to be lower than that of primary nitroalkanes.[1] The ester functionality and the sterically demanding tert-butyl group further influence its electronic and steric environment, which in turn impacts its reactivity and decomposition kinetics.

While commercially available for research purposes, detailed studies on its thermodynamic properties are not widely published.[2][3] This guide, therefore, serves as a predictive and practical resource for researchers, providing a scientifically grounded assessment of its stability at room temperature.

Predicted Thermodynamic Stability at Room Temperature

Based on the analysis of analogous compounds, tert-butyl 2-nitropropanoate is expected to be metastable at room temperature. The commercial product information from suppliers recommends refrigerated storage (4°C), suggesting that while it may not decompose rapidly at ambient temperatures, long-term storage under such conditions is not advisable to prevent slow degradation.[3]

Several factors contribute to its predicted stability profile:

-

The Secondary Nitro Group: Secondary nitroalkanes are generally less thermally stable than their primary counterparts.[1] This is attributed to the increased substitution on the carbon atom bearing the nitro group, which can stabilize radical or ionic intermediates formed during decomposition.

-

Steric Hindrance: The bulky tert-butyl group can introduce significant steric strain within the molecule. This strain can potentially lower the activation energy for decomposition by providing a driving force for the elimination of the tert-butyl group as a stable isobutene molecule.

-

Inductive Effects: The electron-withdrawing nature of the nitro and ester groups can influence the polarity of the C-N bond, affecting its dissociation energy.

It is crucial to understand that while stable for short-term handling at room temperature under controlled laboratory conditions, the compound should be treated with caution, and prolonged exposure to elevated temperatures should be avoided.

Postulated Decomposition Pathways

The thermal decomposition of tert-butyl 2-nitropropanoate is likely to proceed through several potential pathways, with the initial step being the rate-determining factor. The most probable decomposition mechanisms are initiated by the cleavage of the weakest bonds in the molecule.

C-N Bond Homolysis

A common decomposition pathway for nitroalkanes is the homolytic cleavage of the carbon-nitro (C-NO₂) bond to form a secondary alkyl radical and a nitrogen dioxide radical.[4] This is often the initial and rate-limiting step in the thermal decomposition of many nitro compounds.

Caption: C-N Bond Homolysis Pathway.

Elimination of Isobutene

The presence of the bulky tert-butyl group suggests a plausible decomposition route involving the elimination of isobutene, a stable alkene. This is a common fragmentation pattern for compounds containing a tert-butyl moiety.[5] This pathway would lead to the formation of 2-nitropropanoic acid.

Caption: Isobutene Elimination Pathway.

Subsequent decomposition of 2-nitropropanoic acid at higher temperatures could lead to further fragmentation and the release of gaseous products.

Factors Influencing Stability

The thermodynamic stability of tert-butyl 2-nitropropanoate at room temperature can be influenced by several external factors:

-

Temperature: As with most chemical compounds, stability decreases with increasing temperature. The recommended refrigerated storage indicates a sensitivity to thermal degradation over time.

-

Presence of Impurities: The decomposition of nitro compounds can be autocatalytic, meaning that the decomposition products can catalyze further decomposition.[6] The presence of acidic or basic impurities can also significantly lower the decomposition temperature.

-

Light: While not extensively documented for this specific compound, some nitro compounds are known to be sensitive to light, which can initiate radical decomposition pathways. Storage in amber vials or in the dark is a prudent precautionary measure.[3]

-

Containment: The confinement of the material can lead to a build-up of pressure if decomposition occurs, which can accelerate the reaction rate.

Recommended Experimental Protocols for Thermal Analysis

To empirically determine the thermodynamic stability of tert-butyl 2-nitropropanoate, a combination of thermoanalytical techniques is recommended. The following protocols provide a framework for a thorough investigation.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, the peak decomposition temperature, and the enthalpy of decomposition (ΔHd). A lower onset temperature indicates lower thermal stability.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of tert-butyl 2-nitropropanoate into a high-pressure gold-plated or hermetically sealed aluminum pan. The use of high-pressure crucibles is recommended to suppress volatilization and ensure that only the decomposition process is observed.[7]

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, with a constant purge gas flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The onset of the exothermic decomposition peak provides the temperature at which decomposition begins. The area under the peak corresponds to the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss begins and to quantify the mass loss as a function of temperature, providing insights into the decomposition process and the volatility of the decomposition products.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of tert-butyl 2-nitropropanoate into a ceramic or aluminum TGA pan.

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[5]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 500°C at a linear heating rate of 10°C/min.[8]

-

Data Analysis: Record the sample mass as a function of temperature. The onset of mass loss indicates the beginning of decomposition or evaporation.

Caption: Recommended Experimental Workflow for Thermal Analysis.

Data Summary (Predictive)

The following table summarizes the predicted and known properties of tert-butyl 2-nitropropanoate and related compounds. It is important to note that the thermal data for the target compound are predictive and should be confirmed experimentally.

| Property | tert-Butyl 2-Nitropropanoate (Predicted) | 2-Nitropropane (Reference) |

| Molecular Formula | C₇H₁₃NO₄ | C₃H₇NO₂ |

| Molecular Weight | 175.18 g/mol | 89.09 g/mol |

| Physical Form | Liquid | Liquid |

| Storage Temperature | 4°C[3] | Room Temperature |

| Predicted Onset of Decomposition (DSC) | 150 - 200°C | ~215°C[1] |

| Predicted Decomposition Enthalpy (ΔHd) | High (energetic) | >500 J/g[9] |

Safe Handling and Storage

Given the potential for thermal instability, the following handling and storage procedures are recommended for tert-butyl 2-nitropropanoate:

-

Storage: Store in a tightly sealed container in a refrigerator at 4°C, away from light.[3]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid heating the compound unnecessarily. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Incompatibilities: Keep away from strong acids, bases, and oxidizing and reducing agents, as these may catalyze decomposition.

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it as hazardous waste.

Conclusion

While direct experimental data on the thermodynamic stability of tert-butyl 2-nitropropanoate is limited, a comprehensive analysis of its structural features and comparison with related nitroalkanes and sterically hindered esters allows for a reasoned, predictive assessment. The compound is expected to be metastable at room temperature but is likely susceptible to slow decomposition over time, necessitating refrigerated storage. The presence of a secondary nitro group and a bulky tert-butyl group suggests potential for energetic decomposition upon heating. The primary decomposition pathways are predicted to be C-N bond homolysis and the elimination of isobutene.

For any application involving this compound, especially on a larger scale or at elevated temperatures, it is imperative that its thermal stability is empirically determined using the recommended analytical protocols. This guide provides the foundational knowledge and experimental framework to enable researchers to handle and utilize tert-butyl 2-nitropropanoate safely and effectively.

References

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. American Chemical Society. [Link]

-

Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. PubMed. [Link]

-

Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. SpringerLink. [Link]

-

Revised organic compounds containing Nitrogen.pdf. NSDL at NIScPR. [Link]

-

Modifying Nitrate Ester Sensitivity Properties Using Explosive Isomers. ACS Publications. [Link]

-

Elucidating the Decomposition Mechanism of Energetic Materials with Geminal Dinitro Groups Using 2-Bromo-2-nitropropane Photodissociation. ResearchGate. [Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. [Link]

-

tert-Butyl 2-methyl-2-(4-nitro-benzo-yl)propanoate. PubMed. [Link]

-

WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

-

Steric effects in the infra‐red spectrum of aromatic nitro compounds. ResearchGate. [Link]

-

Steric Effects of the Nitro Group on the Uncatalyzed Halogenation of Methylbenzenes. ElectronicsAndBooks. [Link]

-

A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. MDPI. [Link]

-

Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. MDPI. [Link]

-

Ipso-Nitration of Boronic Esters Enabled by Ferric Nitrate Nonahydrate (Fe(NO3)3·9H2O) in HFIP. ACS Publications. [Link]

-

Metabolically Stable tert-Butyl Replacement. PMC. [Link]

-

Thermal decomposition of n-propyl and n-butyl nitrates: kinetics and products. HAL Open Science. [Link]

-

TGA thermogram of control p-tertiary butyl phenol (TBP). ResearchGate. [Link]

-

Decomposition of 2-nitrophenol in aqueous solution by ozone and UV/ozone processes. PubMed. [Link]

-

Thermal decomposition of t-butyl 2-nitrobenzenesulphenate. Journal of the Chemical Society C: Organic. [Link]

-

Thermal stability and kinetic of decomposition of nitrated HTPB. PubMed. [Link]

-

Study on the Reaction Mechanism and Kinetics of the Thermal Decomposition of Nitroethane. ResearchGate. [Link]

-

Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of Δ9-tetrahydrocannabivarin (THCV) and Δ9-tetrahydrocannabinol (THC). PMC. [Link]

-

Computational study of synthetic and natural polymer additives - Antioxidant potential of BHA, TBHQ, BHT, and curcumin. ScienceDirect. [Link]

-

Investigation of pyrolysis kinetics, mechanism and thermal stability of tert-butyl peroxy-2-ethyl hexanoate. ResearchGate. [Link]

-

Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. MDPI. [Link]

-

Exploring the Structural Stability, Electronic and Thermal Attributes of synthetic 2D Materials and their Heterostructures. arXiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyl 2-nitropropanoate | 18598-92-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to tert-Butyl 2-Nitropropanoate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 2-nitropropanoate, a nitro ester with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile.

Physicochemical Properties

The fundamental physicochemical properties of tert-butyl 2-nitropropanoate are summarized below. These values are critical for its handling, purification, and application in synthetic protocols.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₃NO₄ | - |

| Molecular Weight | 175.18 g/mol | [1] |

| CAS Number | 18598-92-0 | [1] |

| Physical Form | Liquid (predicted) | [1] |

| Boiling Point | Estimated: ~85-95 °C at 9 mmHg | Analogy to Ethyl 2-nitropropionate[2] |

Causality Behind the Boiling Point Estimation:

Synthesis of tert-Butyl 2-Nitropropanoate

A plausible and efficient method for the synthesis of tert-butyl 2-nitropropanoate is the Fischer-Speier esterification of 2-nitropropanoic acid with tert-butanol, using a strong acid catalyst. This method is widely used for the preparation of esters.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for tert-butyl 2-nitropropanoate.

Caption: Proposed Fischer Esterification workflow for the synthesis of tert-butyl 2-nitropropanoate.

Detailed Experimental Protocol

Materials:

-

2-Nitropropanoic acid

-

tert-Butanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitropropanoic acid (1.0 eq) and an excess of anhydrous tert-butanol (3-5 eq).

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% relative to the 2-nitropropanoic acid) to the stirring reaction mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess tert-butanol under reduced pressure. Dilute the residue with diethyl ether and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude tert-butyl 2-nitropropanoate by vacuum distillation, collecting the fraction at the estimated boiling point.

Self-Validating System: The success of the synthesis can be validated at each key step. The disappearance of the starting carboxylic acid can be monitored by TLC. The neutralization of the acid catalyst is confirmed by the cessation of effervescence upon addition of sodium bicarbonate. The final purity of the distilled product should be assessed by spectroscopic methods as outlined in the next section.

Spectroscopic Characterization

The following are predicted spectroscopic data for tert-butyl 2-nitropropanoate, based on the analysis of its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8-5.0 | Quartet (q) | 1H | -CH(NO₂) |

| ~1.6-1.7 | Doublet (d) | 3H | -CH(CH₃) |

| ~1.4-1.5 | Singlet (s) | 9H | -C(CH₃)₃ |

¹³C NMR (Predicted, 125 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~168-170 | C=O (Ester) |

| ~82-84 | -C(CH₃)₃ |

| ~78-80 | -CH(NO₂) |

| ~27-29 | -C(CH₃)₃ |

| ~15-17 | -CH(CH₃) |

Rationale for Predictions: The chemical shifts are estimated based on standard values for similar functional groups. The methine proton alpha to the nitro group is expected to be significantly downfield due to the electron-withdrawing nature of the nitro group. The tert-butyl group will appear as a characteristic singlet in the ¹H NMR spectrum, integrating to nine protons.[3]

Infrared (IR) Spectroscopy

The IR spectrum of tert-butyl 2-nitropropanoate is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740-1750 | Strong | C=O stretch (Ester) |

| ~1550-1560 | Strong | Asymmetric N-O stretch (Nitro group)[4][5][6] |

| ~1365-1375 | Strong | Symmetric N-O stretch (Nitro group)[5][6] |

| ~1250-1300 | Strong | C-O stretch (Ester) |

Expertise & Experience: The strong absorption bands corresponding to the ester carbonyl and the nitro group are the most diagnostic peaks in the IR spectrum. The presence of both is a strong indicator of the successful formation of the target molecule.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 175. The most prominent fragmentation pathways are likely to involve the loss of the tert-butyl group and the nitro group.

| m/z | Proposed Fragment |

| 175 | [M]⁺ |

| 118 | [M - C₄H₉]⁺ (Loss of tert-butyl radical) |

| 101 | [M - NO₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Trustworthiness: The fragmentation pattern provides a fingerprint for the molecule. The observation of the molecular ion and the characteristic loss of the stable tert-butyl cation would provide strong evidence for the compound's identity.

Potential Applications in Drug Development

While specific applications for tert-butyl 2-nitropropanoate are not yet established, its structural motifs—a nitro group and an ester—suggest several promising avenues for research and development.

Role as a Prodrug Moiety

Ester groups are frequently employed in prodrug design to enhance the lipophilicity and, consequently, the bioavailability of parent drug molecules.[7][8] The tert-butyl ester, in particular, can be designed to be cleaved by esterases in vivo, releasing the active carboxylic acid derivative.

The Nitro Group as a Pharmacophore

The nitro group is a key functional group in a variety of approved drugs with diverse therapeutic actions, including antibacterial, anticancer, and antiparasitic agents.[9][10] The biological activity of nitro compounds is often attributed to their ability to undergo bioreduction in vivo to form reactive nitrogen species.

Synthetic Intermediate

Tert-butyl 2-nitropropanoate can serve as a versatile intermediate in organic synthesis. The nitro group can be reduced to an amine, providing a route to α-amino acids. The acidic proton alpha to the nitro and ester groups can be removed to form a stabilized carbanion, which can then participate in various carbon-carbon bond-forming reactions.

The logical relationship for its potential application as a synthetic intermediate is depicted below:

Caption: Potential synthetic transformations of tert-butyl 2-nitropropanoate.

Conclusion

Tert-butyl 2-nitropropanoate is a compound with significant potential, stemming from its unique combination of a reactive nitro group and a sterically hindered ester. While direct experimental data is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. The protocols and predicted data herein serve as a valuable resource for researchers venturing into the exploration of this and related nitro esters in the fields of organic synthesis and medicinal chemistry. Further experimental validation of the properties and reactivity of tert-butyl 2-nitropropanoate is warranted and is expected to unlock new opportunities in drug discovery and development.

References

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Northern Illinois University. IR Absorption Frequencies. [Link]

-

University of California, Los Angeles. IR: nitro groups. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

Scientific Research Publishing. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]

-

OMICS Online. Highly Efficient Prodrugs: Design and Therapeutic Applications. [Link]

Sources

- 1. tert-Butyl 2-nitropropanoate | 18598-92-0 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

what is the pKa of the alpha-proton in tert-butyl 2-nitropropanoate

An In-Depth Technical Guide to the Acidity of α-Protons in α-Nitro Esters: A Deep Dive into tert-Butyl 2-Nitropropanoate

Executive Summary

tert-Butyl 2-nitropropanoate is a highly versatile bifunctional building block utilized extensively in the synthesis of complex amino acids, pharmaceutical intermediates, and agrochemicals. A critical parameter governing its reactivity is the thermodynamic acidity (pKa) of its α-proton. Through structural extrapolation and comparative analysis with known analogues, the aqueous pKa of the α-proton in tert-butyl 2-nitropropanoate is determined to be approximately 6.2 to 6.4 (with a corresponding DMSO pKa of ~12). This whitepaper explores the mechanistic causality behind this acidity, provides a comparative data analysis, and outlines a self-validating experimental protocol for precise pKa determination.

Structural and Mechanistic Determinants of Acidity

The acidity of the α-proton in tert-butyl 2-nitropropanoate is dictated by a complex interplay of electronic (inductive and resonance) and steric effects. As a synthetic chemist, understanding these forces is paramount for predicting reactivity and selecting appropriate reaction conditions.

-

The Dual Electron-Withdrawing Effect : The molecule features two potent electron-withdrawing groups (EWGs) attached to the α-carbon: a nitro group (-NO₂) and an ester group (-COO-t-Bu). Deprotonation yields a carbanion that is highly stabilized by delocalization. The nitronate form acts as the major resonance contributor due to the superior electron-accepting ability of the nitro group compared to the ester enolate form.

-

The Methyl Paradox (Steric Inhibition of Resonance) : In simple unhindered nitroalkanes, the addition of an α-methyl group (e.g., moving from nitromethane to nitroethane) slightly increases aqueous acidity due to the polarizability of the alkyl group stabilizing the anion. However, in highly congested α-nitro esters, the methyl group introduces severe steric clashes. This forces the nitro and ester functional groups out of perfect planarity, disrupting optimal orbital overlap. Consequently, resonance stabilization is hindered, which decreases acidity. This is evidenced by the shift from ethyl nitroacetate (pKa 5.85[1]) to ethyl 2-nitropropanoate (predicted pKa 5.98[2]).

-

The tert-Butyl Effect : Replacing an ethyl ester with a tert-butyl ester introduces massive steric bulk and enhances electron donation via the inductive effect. Both factors destabilize the resulting anion. Therefore, the pKa of tert-butyl 2-nitropropanoate is pushed slightly higher than its ethyl counterpart, landing in the ~6.2 range.

Caption: Resonance stabilization of the deprotonated alpha-nitro ester intermediate.

Comparative pKa Analysis

Understanding the acidity of tert-butyl 2-nitropropanoate requires benchmarking it against structurally related compounds. The table below summarizes these relationships, highlighting the impact of progressive substitution.

| Compound | Structure | Aqueous pKa (25 °C) | Est. DMSO pKa | Structural Impact on Acidity |

| Nitromethane | CH₃NO₂ | 10.2 | 17.2 | Baseline single EWG. |

| Ethyl nitroacetate | NO₂-CH₂-COOEt | 5.85[1] | ~10.0 | Addition of ester EWG vastly increases acidity. |

| Ethyl 2-nitropropanoate | NO₂-CH(CH₃)-COOEt | 5.98[2] | ~11.0 | α-Methyl causes steric inhibition of resonance, slightly raising pKa. |

| tert-Butyl 2-nitropropanoate | NO₂-CH(CH₃)-COOtBu | ~6.2 | ~12.0 | Bulky tert-butyl group further destabilizes the anion via sterics/induction. |

Synthetic Implications and Workflow

Because the pKa is ~6.2, the α-proton is easily removed by mild, non-nucleophilic bases such as triethylamine (Et₃N, conjugate acid pKa ~10.7) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This facile deprotonation generates a nucleophilic nitronate intermediate without the need for cryogenic conditions (e.g., LDA at -78 °C) or strong alkali metals. This makes tert-butyl 2-nitropropanoate an ideal substrate for conjugate additions (Michael reactions) and aldol-type (Henry) condensations to forge fully substituted quaternary stereocenters[3].

Caption: Synthetic workflow utilizing tert-butyl 2-nitropropanoate in a Michael addition.

Experimental Protocol: Dual Potentiometric-Spectrophotometric pKa Determination

Causality & Trustworthiness : The nitronate anion exhibits a strong, distinct π→π* UV absorbance band (typically around 230–250 nm) that the neutral nitro compound lacks. By tracking this absorbance as a function of pH, we create a self-validating system: the presence of a clean isosbestic point guarantees that only a simple two-state acid-base equilibrium is occurring, ruling out degradation or side reactions.

Step-by-Step Methodology:

-

Solution Preparation : Prepare a 1.0 × 10⁻⁴ M solution of tert-butyl 2-nitropropanoate in a solvent mixture of 10% co-solvent (e.g., methanol) and 90% aqueous 0.1 M KCl.

-

Causality: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, yielding a true thermodynamic pKa. The co-solvent ensures complete dissolution of the bulky tert-butyl group.

-

-

Electrode Calibration : Calibrate the pH glass electrode using standard buffers (pH 4.00, 7.00, and 10.00) at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Causality: pKa is highly temperature-dependent; thermal fluctuations will introduce systematic error.

-

-

Titration and Spectral Acquisition : Place the analyte solution in a quartz cuvette within a temperature-controlled UV-Vis spectrophotometer. Titrate with standardized 0.01 M KOH in small increments (0.2 pH units). After each addition, allow 60 seconds for equilibration and record the UV-Vis spectrum from 200 to 400 nm.

-

Self-Validation (Isosbestic Point Check) : Overlay all acquired spectra. Verify the presence of a sharp isosbestic point.

-

Causality: If the isosbestic point drifts or blurs, it indicates ester hydrolysis or Nef reaction side-products, invalidating the data. A sharp point validates the integrity of the protocol.

-

-

Data Regression : Plot the absorbance at the nitronate λ_max against pH. Fit the resulting sigmoidal curve to the modified Henderson-Hasselbalch equation: pH = pKa + log[(A - A_acid) / (A_base - A)] The inflection point of the curve corresponds to the exact thermodynamic pKa.

References

-

National Center for Biotechnology Information (PubChem) . "Ethyl nitroacetate - Computed and Experimental Properties (CID 69379)". PubChem Database. Available at:[Link]

-

Organic Chemistry Data . "Bordwell pKa Table (Acidity in DMSO and Water)". Reich Collection. Available at:[Link]

Sources

protocol for asymmetric Michael addition with tert-butyl 2-nitropropanoate

Application Note: Enantioselective Michael Addition of tert-Butyl 2-Nitropropanoate for the Synthesis of Quaternary Stereocenters

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide

Introduction & Strategic Rationale

The asymmetric Michael addition represents a cornerstone methodology for the construction of complex, stereochemically dense molecular architectures. In drug development, the synthesis of quaternary stereocenters is highly prized due to their ability to lock molecular conformations, enhance metabolic stability, and provide unique spatial vectors for target binding[1].

While various α-nitrocarboxylates can serve as pronucleophiles, the selection of tert-butyl 2-nitropropanoate is a deliberate strategic choice. The bulky tert-butyl ester serves two critical functions:

-

Chemical Stability: It heavily suppresses unwanted transesterification or premature hydrolysis during the basic conditions of the catalytic cycle.

-

Stereochemical Amplification: The significant steric bulk of the tert-butyl group interacts intimately with the chiral pocket of the organocatalyst. This steric clash amplifies the energy difference ( ΔΔG‡ ) between competing diastereomeric transition states, thereby enforcing strict facial selectivity (Re or Si face attack) and dramatically enhancing the enantiomeric excess (ee) of the final adduct[2].

Mechanistic Insights: Bifunctional Organocatalysis

The highly enantioselective addition of tert-butyl 2-nitropropanoate to electrophiles (such as enones or nitroalkenes) is optimally governed by bifunctional organocatalysis [3]. Catalysts such as L-tert-leucine-derived squaramides or cinchona alkaloid-derived thioureas operate via a synchronized dual-activation mode:

-

Pronucleophile Activation: A basic moiety on the catalyst (e.g., a tertiary amine) acts as a Brønsted base, deprotonating the acidic α-proton of the tert-butyl 2-nitropropanoate to generate a highly reactive, nucleophilic ammonium nitronate ion pair.

-

Electrophile Activation: Simultaneously, the dual hydrogen-bond donors of the squaramide or thiourea rigidly coordinate to the carbonyl or nitro group of the Michael acceptor. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile and locks it into a highly ordered ternary complex, restricting rotational degrees of freedom during C–C bond formation[1].

Caption: Catalytic cycle of the bifunctional organocatalyst in the asymmetric Michael addition.

Quantitative Optimization Data

The causality of solvent and temperature choices is critical. Non-polar solvents like toluene are preferred because they do not competitively hydrogen-bond with the catalyst, preserving the delicate ternary complex. Furthermore, cryogenic temperatures (-60 °C) minimize the kinetic energy of the system, preventing background racemic reactions and maximizing stereoselectivity[1].

Table 1: Optimization of Reaction Conditions for tert-Butyl 2-Nitropropanoate

| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Quinine-derived Thiourea | CH₂Cl₂ | 25 | 24 | 82 | 45 |

| 2 | L-tert-Leucine Squaramide | CH₂Cl₂ | 25 | 24 | 88 | 68 |

| 3 | L-tert-Leucine Squaramide | THF | 25 | 30 | 75 | 52 |

| 4 | L-tert-Leucine Squaramide | Toluene | 25 | 24 | 91 | 81 |

| 5 | L-tert-Leucine Squaramide | Toluene | -20 | 36 | 93 | 89 |

| 6 | L-tert-Leucine Squaramide | Toluene | -60 | 48 | 95 | 94 |

Note: Data reflects general optimization trends for α-nitrocarboxylates reacting with enones under bifunctional organocatalysis. Entry 6 represents the optimal protocol parameters.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system , incorporating mandatory analytical checkpoints to verify intermediate success before proceeding.

Materials & Reagents

-

tert-Butyl 2-nitropropanoate (Pronucleophile, 1.0 equiv)

-

Michael Acceptor (e.g., an α,β-unsaturated ketone or nitroalkene, 1.2 equiv)

-

L-tert-Leucine-derived squaramide catalyst (5 mol%)

-

Anhydrous Toluene (0.5 M relative to pronucleophile)

Step-by-Step Methodology

Step 1: Catalyst & Solvent Preparation In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the L-tert-leucine-derived squaramide catalyst (0.05 mmol, 5 mol%) and anhydrous toluene (2.0 mL) under a strict argon atmosphere.

-

Causality: Argon prevents ambient moisture from disrupting the critical hydrogen-bonding network required for transition state organization.

Step 2: Pronucleophile Activation Add tert-butyl 2-nitropropanoate (1.0 mmol) to the suspension. Stir at room temperature for 15 minutes.

-

Causality: This pre-incubation period ensures the basic tertiary amine of the catalyst fully deprotonates the α-carbon, establishing the active ammonium nitronate complex prior to the introduction of the electrophile.

Step 3: Temperature Equilibration & Electrophile Addition Cool the reaction mixture to -60 °C using a cryocooler or a dry ice/acetone bath. Slowly add the Michael acceptor (1.2 mmol) dropwise over 5 minutes.

-

Causality: Dropwise addition prevents localized exothermic spikes that could provide enough thermal energy to bypass the stereocontrolled transition state, which would degrade the ee.

Step 4: Reaction Monitoring (Validation Checkpoint 1) Stir the reaction at -60 °C for 24–48 hours.

-

Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 4:1) every 12 hours. Proceed to Step 5 only upon the complete disappearance of the tert-butyl 2-nitropropanoate spot.

Step 5: Quenching & Workup Quench the reaction by adding 1.0 M HCl (1.0 mL) directly into the mixture at -60 °C, then allow it to warm to room temperature. Extract the aqueous layer with dichloromethane (3 x 5 mL).

-

Causality: Acidic quenching protonates the catalyst's basic site, instantly halting the catalytic cycle and preventing any background racemic pathways from occurring as the solution warms up.

Step 6: Isolation & Analytical Validation (Validation Checkpoints 2 & 3) Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Validation 2 (Crude NMR): Perform ¹H NMR on the crude mixture to determine the diastereomeric ratio (dr) and confirm complete conversion. Purify the residue via flash column chromatography on silica gel.

-

Validation 3 (Chiral HPLC): Analyze the purified product via chiral stationary phase HPLC (e.g., Chiralpak AD-H or OD-H) against a synthesized racemic standard to definitively validate the enantiomeric excess (ee).

Caption: Self-validating experimental workflow for the asymmetric Michael addition.

References

1.[1] Title : Enantioselective Synthesis of Quaternary α-Amino Acids via l-tert-Leucine-Derived Squaramide-Catalyzed Conjugate Addition of α-Nitrocarboxylates to Enones Source : The Journal of Organic Chemistry URL :[Link]

2.[2] Title : Highly Enantioselective Aza-Henry Reaction of N-Tosyl Imines Catalyzed by N,N'-Dioxide−Cu(I) Complexes (Citing foundational protocols for tert-butyl 2-nitropropanoate) Source : The Journal of Organic Chemistry URL :[Link]

3.[3] Title : Bifunctional catalysis Source : Beilstein Journal of Organic Chemistry URL :[Link]

Sources

Application Note: Synthesis of Unnatural Amino Acids Utilizing tert-Butyl 2-Nitropropanoate

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Focus: Asymmetric C–C bond formation, mechanistic causality, and validated synthetic protocols.

Introduction: The Strategic Value of tert-Butyl 2-Nitropropanoate

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering enhanced proteolytic stability, conformational rigidity, and novel binding interactions. Among the myriad of precursors available, tert-butyl 2-nitropropanoate stands out as an exceptionally versatile building block for synthesizing α -quaternary and α,β -diamino acids[1],[2].

The strategic selection of this specific reagent is driven by two synergistic chemical properties:

-

Electronic Activation: The strongly electron-withdrawing nitro group highly stabilizes the α -carbanion (nitronate), rendering the α -carbon sufficiently nucleophilic for mild, catalytic additions[3]. Furthermore, the nitro group serves as a masked amine, easily reducible via catalytic hydrogenation or transfer hydrogenation[4].

-

Steric Shielding: The bulky tert-butyl ester prevents unwanted side reactions such as transesterification or self-condensation. More importantly, in transition-metal or organocatalyzed asymmetric reactions, this steric bulk restricts the conformational freedom of the intermediate, forcing a highly rigid transition state that dramatically amplifies facial stereodiscrimination[2].

This application note details two field-proven workflows leveraging tert-butyl 2-nitropropanoate: an asymmetric Mannich-type reaction for α,β -diamino acids, and a palladium-catalyzed enantioselective allylation for α -methylated UAAs.

Workflow A: Asymmetric Mannich-Type Reaction for α,β -Diamino Acids

Mechanistic Rationale & Causality

The synthesis of syn- α,β -diamino acids can be achieved through the direct Mannich-type addition of tert-butyl 2-nitropropanoate to N-Boc imines[1]. This reaction is catalyzed by a rationally designed Chiral Ammonium Betaine .

Unlike traditional intermolecular ion-pairing catalysts, the betaine features an intramolecular aryloxide basic site. The causality of this design is elegant: the aryloxide deprotonates the tert-butyl 2-nitropropanoate to form a nitronate[3]. The resulting conjugate acid (the chiral ammonium center) then acts as a highly structured hydrogen-bond donor, simultaneously activating the N-Boc imine and directing the nucleophilic attack of the nitronate[1]. The steric bulk of the tert-butyl group forces the nitronate to adopt a specific geometry within the chiral pocket, leading to near-perfect diastereoselectivity (>20:1 syn:anti) and enantioselectivity (>99% ee)[1].

Caption: Mechanistic pathway of bifunctional chiral ammonium betaine catalysis for asymmetric Mannich addition.

Validated Experimental Protocol

Self-Validating System: To ensure the integrity of the catalyst, verify that the betaine is fully neutralized (yellowish solid) prior to use. Moisture does not strictly inhibit this specific organocatalyst, but anhydrous toluene ensures reproducible kinetics.

Step-by-Step Procedure:

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, add tert-butyl 2-nitropropanoate (0.10 mmol) and the desired N-Boc aldimine (0.11 mmol)[3].

-

Solvent Addition: Dissolve the substrates in anhydrous toluene (0.2 mL) and cool the mixture to 0 °C using an ice-water bath.

-

Catalyst Introduction: Add the chiral ammonium betaine catalyst (1 to 5 mol%) in one portion[3].

-

Reaction Monitoring: Stir the mixture at 0 °C for 20 hours. Validation: Monitor via TLC (hexane/EtOAc). The disappearance of the imine spot indicates completion.

-

Workup & Analysis: Pass the crude mixture through a short pad of silica gel to remove the catalyst. Validation: Analyze an aliquot of the crude mixture via 1 H NMR to determine the diastereomeric ratio (dr) prior to purification. Look for the diagnostic syn α -proton coupling constants.

-

Purification: Purify via flash column chromatography to afford the pure syn- α,β -diamino acid precursor. Validate enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H) against a racemic standard[3].

Quantitative Data Summary

Table 1: Scope and Stereoselectivity of the Asymmetric Mannich Reaction [1],[3]

| Substrate (N-Boc Imine) | Catalyst Loading | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) |

| Benzaldehyde-derived | 5 mol% | 0 | 95 | >20:1 | 99 |

| p-Methoxybenzaldehyde | 1 mol% | 0 | 92 | >20:1 | 98 |

| p-Chlorobenzaldehyde | 1 mol% | 0 | 96 | >20:1 | 99 |

Workflow B: Enantioselective Allylation for α -Methylated UAAs

Mechanistic Rationale & Causality

Synthesizing α -methylated amino acids (such as α -methylglutamic acid) requires the stereoselective alkylation of the α -carbon. This is achieved via a Palladium-catalyzed allylation of tert-butyl 2-nitropropanoate using a Chiral Crown Ether Phosphine-Palladium Complex [2].

The causality behind this specific catalytic system is rooted in secondary interactions. Traditional Pd-catalyzed allylations struggle with stabilized carbanions because the chiral ligand on the Pd center is too far from the attacking nucleophile to exert stereocontrol[2]. To bridge this gap, a crown ether moiety is tethered to the chiral phosphine ligand. When Rubidium Fluoride (RbF) is used as the base, the crown ether captures the Rb + cation. The Rb + cation simultaneously coordinates with the nitronate oxygen of the tert-butyl 2-nitropropanoate[4].

Why tert-butyl? The steric demand of the ester alkyl group is the critical variable here. As the ester size increases from methyl to tert-butyl, the conformational flexibility of the ternary complex (Crown Ether–Rb + –Nitronate) is severely restricted. This forces the nucleophile to attack the Pd- π -allyl intermediate from a single face, raising the enantioselectivity from 49% (methyl ester) to 80% (tert-butyl ester)[5].

Caption: Experimental workflow for synthesizing (R)-α-methylglutamic acid via Pd-catalyzed allylation.

Validated Experimental Protocol

Self-Validating System: The success of this stereocontrol relies entirely on the anhydrous nature of the RbF base. Ambient moisture will competitively bind to the crown ether, displacing the Rb + cation and destroying the ternary complex, resulting in racemic product. Validate the dryness of RbF by flame-drying under high vacuum immediately before use.

Step-by-Step Procedure:

-

Catalyst Generation: In a Schlenk tube under a strict argon atmosphere, dissolve Pd 2 (dba) 3 ·CHCl 3 (0.5 mol%) and the chiral monoaza-18-crown-6 ferrocenylphosphine ligand (1 mol%) in anhydrous CH 2 Cl 2 (6 mL)[4],[5]. Stir for 15 minutes at room temperature.

-

Base Addition: Add freshly flame-dried RbF (2.0 equiv) and RbClO 4 (1.0 equiv) to the solution[4]. Cool the suspension to -40 °C.

-

Substrate Addition: Slowly inject tert-butyl 2-nitropropanoate (1.0 equiv) and allyl acetate (1.5 equiv) into the Schlenk tube[5].

-

Reaction: Stir the mixture at -40 °C for 70 hours[4]. Validation: Monitor the reaction via TLC; the UV-active starting material spot should completely convert to a new, slightly less polar spot.

-

Isolation: Quench the reaction with water, extract with CH 2 Cl 2 , and filter through a short pad of silica gel. Purify by preparative TLC to obtain the allylated nitro ester[4].

-

Downstream Conversion to UAA:

-

Subject the allylated product to hydroboration–oxidation (9-BBN, then H 2 O 2 /NaOH) to yield the primary alcohol[4].

-

Oxidize the alcohol to the carboxylic acid using Pyridinium Dichromate (PDC)[4].

-

Reduce the nitro group to an amine via catalytic transfer hydrogenation (Pd/C, HCO 2 NH 4 )[4].

-

Hydrolyze the tert-butyl ester using Trifluoroacetic Acid (TFA) to yield optically active (R)- α -methylglutamic acid[4].

-

Quantitative Data Summary

Table 2: Steric Effect of the Ester Alkyl Group on Allylation Enantioselectivity [5]

| Substrate (Nitro Ester) | Base | Temp (°C) | Isolated Yield (%) | ee (%) |

| Methyl 2-nitropropanoate | RbF | -25 | 85 | 49 |

| Ethyl 2-nitropropanoate | RbF | -25 | 82 | 58 |

| tert-Butyl 2-nitropropanoate | RbF | -40 | 72 | 80 |

Conclusion

tert-Butyl 2-nitropropanoate is a highly privileged synthon for the asymmetric construction of unnatural amino acids. By leveraging its unique combination of electronic activation (via the nitro group) and steric demand (via the tert-butyl ester), chemists can achieve exceptional stereocontrol. Whether utilizing hydrogen-bonding betaine networks or ternary crown-ether-metal complexes, the strict adherence to the mechanistic principles and validation steps outlined above ensures robust reproducibility in drug development workflows.

References

-

Uraguchi, D., Koshimoto, K., & Ooi, T. (2008). "Chiral Ammonium Betaines: A Bifunctional Organic Base Catalyst for Asymmetric Mannich-Type Reaction of α-Nitrocarboxylates." Journal of the American Chemical Society, 130(31), 10078–10079. URL: [Link]

-

Sawamura, M., Nakayama, Y., Tang, W.-M., & Ito, Y. (1996). "Enantioselective Allylation of Nitro Group-Stabilized Carbanions Catalyzed by Chiral Crown Ether Phosphine−Palladium Complexes." The Journal of Organic Chemistry, 61(26), 9090–9096. URL: [Link]

Sources

tert-butyl 2-nitropropanoate as a carbon nucleophile in Henry reactions

Application Notes & Protocols: The Henry (Nitroaldol) Reaction

Focus: α-Substituted Nitroalkanes as Carbon Nucleophiles

Introduction: A Critical Analysis of Tert-Butyl 2-Nitropropanoate in the Henry Reaction

A comprehensive review of the scientific literature reveals a notable absence of established protocols or detailed reactivity studies for tert-butyl 2-nitropropanoate as a carbon nucleophile in the Henry (nitroaldol) reaction. While the compound is commercially available (CAS No. 18598-92-0), its application in this context remains undocumented in peer-reviewed sources.[1] This lack of foundational research prevents the creation of a validated, step-by-step protocol for this specific reagent.

Therefore, this guide has been structured to provide researchers, scientists, and drug development professionals with a robust and scientifically grounded framework for understanding and executing the Henry reaction with a closely related and well-documented substrate: 2-nitropropane .

By focusing on the principles and established methodologies for 2-nitropropane, this document will:

-

Detail the mechanistic underpinnings of the Henry reaction.

-

Provide validated protocols and reaction conditions.

-

Offer a theoretical framework for approaching the novel use of tert-butyl 2-nitropropanoate, highlighting anticipated challenges and considerations based on its unique structural properties.

The products of the Henry reaction, β-nitro alcohols, are exceptionally valuable synthetic intermediates.[2] They serve as precursors to a wide array of functional groups, including β-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes, which are cornerstone motifs in many pharmaceuticals and biologically active compounds.[3][4]

Part 1: The Henry Reaction - Mechanism and Stereochemical Considerations

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[3][5] The process is analogous to the aldol reaction, with the nitroalkane's α-proton exhibiting sufficient acidity (pKa ≈ 10-17) to be removed by a base, forming a resonance-stabilized nitronate ion.[3][6]

1.1. The Core Mechanism

The reaction proceeds through three fundamental, reversible steps:[3][7]

-

Deprotonation: A base abstracts the acidic α-proton from the nitroalkane to generate a nucleophilic nitronate anion.

-

Nucleophilic Addition: The carbon of the nitronate attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base or the solvent to yield the final β-nitro alcohol product.

Caption: Generalized mechanism of the Henry (Nitroaldol) Reaction.

1.2. Stereoselectivity

When both the nitroalkane and the carbonyl compound are substituted, the reaction can generate two new stereocenters, leading to diastereomeric products (syn and anti). Controlling this stereoselectivity is a significant challenge and a major focus of modern research.[2] Asymmetric catalysis, employing chiral metal complexes or organocatalysts, has become the most powerful method for achieving high diastereo- and enantioselectivity.[8][9] Catalysts based on copper, zinc, cobalt, and other metals are frequently used to organize the transition state, thereby directing the stereochemical outcome.[2][3]

Part 2: Experimental Protocols Using 2-Nitropropane

2-Nitropropane is an excellent model for an α-substituted nitroalkane. The following protocols are based on established methodologies and provide a starting point for optimization.

2.1. General Protocol for a Base-Catalyzed Henry Reaction

This protocol describes a general, non-asymmetric reaction, which is useful for initial substrate screening.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

2-Nitropropane

-

Base (e.g., triethylamine (TEA), DBU, or Amberlyst A-21 resin)

-

Solvent (e.g., Tetrahydrofuran (THF), Methanol (MeOH), or solvent-free)

-

Round-bottom flask, magnetic stirrer, and standard glassware

-

Silica gel for column chromatography

Procedure:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq).

-

Reagent Addition: Add the chosen solvent (if any) followed by 2-nitropropane (1.5 - 3.0 eq).

-

Initiation: Add the base (0.1 - 1.0 eq for liquid bases; 5-10 mol% for solid catalysts) to the stirring solution at room temperature.[10]

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-48 hours).

-

Workup:

-

If using a liquid base, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

If using a solid-supported catalyst, simply filter off the catalyst and wash it with a small amount of solvent.[10] Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure β-nitro alcohol.

2.2. Protocol for an Asymmetric Henry Reaction

This protocol outlines a typical setup for a copper-catalyzed asymmetric reaction, a common strategy for achieving high enantioselectivity.[4][11]

Materials:

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

2-Nitropropane

-

Copper(I) or Copper(II) salt (e.g., Cu(OAc)₂, CuI) (5-10 mol%)[11][12]

-

Chiral Ligand (e.g., a bis(oxazoline) (BOX) or diamine derivative) (5-11 mol%)[11]

-

Solvent (e.g., THF, EtOH)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve the copper salt and the chiral ligand in the solvent. Stir at room temperature for 30-60 minutes to allow for complex formation.

-

Reagent Addition: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). Add the aldehyde (1.0 eq) followed by 2-nitropropane (2.0 eq).

-

Reaction: Allow the reaction to stir at the specified temperature, monitoring by TLC. Asymmetric reactions are often temperature-sensitive.

-

Workup & Purification: Follow the aqueous workup and purification steps outlined in the general protocol (Section 2.1).

-

Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

| Parameter | General Base Catalysis | Asymmetric Copper Catalysis | Rationale / Causality |

| Catalyst | DBU, TEA, PS-BEMP[10] | Chiral Ligand + Cu(I)/Cu(II) Salt[11][12] | The chiral copper complex creates a rigid, asymmetric environment, forcing the nucleophilic attack to occur from a specific face of the carbonyl.[12] |

| Temperature | Room Temperature | 0 °C to -78 °C | Lower temperatures enhance selectivity by minimizing background, non-catalyzed reactions and favoring the more ordered, lower-energy transition state. |

| Atmosphere | Air | Inert (N₂ or Ar) | Many copper(I) catalysts and some ligands are sensitive to oxidation. An inert atmosphere ensures catalyst stability and reproducibility. |

| Typical Yield | 60-95%[13] | 70-99%[11] | Yields are generally high in both cases, but optimized asymmetric systems are often highly efficient. |

| Stereocontrol | Low to None | High (up to >95% ee)[12] | The primary advantage of the asymmetric protocol is the precise control over the stereochemical outcome. |

Part 3: Theoretical Application of Tert-Butyl 2-Nitropropanoate

While no specific protocols exist, we can extrapolate the expected behavior of tert-butyl 2-nitropropanoate based on fundamental chemical principles.

3.1. Structural and Electronic Considerations

The key difference between 2-nitropropane and tert-butyl 2-nitropropanoate is the replacement of a methyl group with a tert-butoxycarbonyl group (-CO₂tBu). This has two major implications:

-

Increased Acidity: The electron-withdrawing nature of the ester group will increase the acidity of the α-proton compared to 2-nitropropane, facilitating easier deprotonation to form the nitronate.

-

Steric Hindrance: The tert-butyl group is exceptionally bulky.[14] This steric demand will significantly influence the trajectory of the nucleophilic attack, likely leading to slower reaction rates and potentially different diastereoselectivity compared to less hindered nitroalkanes.

3.2. Hypothetical Reaction Workflow

A researcher aiming to explore this novel reagent should start with a systematic approach to determine its viability and optimal conditions.

Caption: A conceptual workflow for developing a novel Henry reaction.

3.3. Potential Challenges and Troubleshooting

-

Ester Hydrolysis: The use of strong bases (especially aqueous bases like NaOH) could lead to saponification of the tert-butyl ester, a competing side reaction.[13] Using non-nucleophilic organic bases (e.g., DBU) or solid-supported bases under anhydrous conditions would be critical.[10]

-

Steric Clash: The bulky nucleophile may fail to react with sterically hindered ketones or even some aldehydes. Starting with unhindered aromatic and aliphatic aldehydes is recommended.

-

Retro-Henry Reaction: All steps of the Henry reaction are reversible.[3] If the product is unstable, the reaction may revert to starting materials. Careful selection of workup conditions is necessary to isolate the desired product.

Conclusion for Researchers

The Henry reaction is a powerful tool for C-C bond formation, and the exploration of novel nitroalkane derivatives is a continuing area of interest. While tert-butyl 2-nitropropanoate remains an uncharacterized nucleophile in this context, the principles and protocols established for analogous compounds like 2-nitropropane provide a clear and logical roadmap for its investigation. Researchers should proceed with a systematic evaluation of reaction conditions, beginning with simple base catalysis before moving to more complex asymmetric systems. The steric and electronic properties of the tert-butyl ester group suggest that its reactivity profile will be unique, potentially offering new avenues for controlling stereoselectivity in this classic and vital organic transformation.

References

-

Henry reaction - Wikipedia. [Link]

-

Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction - University of Windsor. [Link]

-

The Henry reaction: recent examples. [Link]

-

Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones - MDPI. [Link]

-

Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. [Link]

-

Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols - PMC. [Link]

-

Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing). [Link]

-

A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess - Organic Chemistry Portal. [Link]

-

Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC. [Link]

-

Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC - NIH. [Link]

-

A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solv. [Link]

-

Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds - MDPI. [Link]

-

The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - Beilstein Journals. [Link]

-

Henry Reaction - Master Organic Chemistry. [Link]

-

Henry Reaction - Organic Chemistry Portal. [Link]

-

DABCO-promoted reaction sequence of β-nitro alcohols and α-oxoaldehydes: construction of diverse tetrahydrofurans and total synthesis of (+)-bruguierol B - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Henry Reaction - YouTube. [Link]

-

Progress on 3-Nitropropionic Acid Derivatives - MDPI. [Link]

-

Nitro-fatty acids: promising agents for the development of new cancer therapeutics - PubMed. [Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Henry Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]

- 9. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mobt3ath.com [mobt3ath.com]

- 11. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. mdpi.com [mdpi.com]

minimizing side reactions during tert-butyl 2-nitropropanoate reduction

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the chemoselective reduction of aliphatic nitro compounds.

tert-Butyl 2-nitropropanoate is a particularly challenging substrate because it contains two highly sensitive functional groups: an aliphatic nitro group prone to base-catalyzed side reactions, and a tert-butyl ester highly susceptible to acid-catalyzed cleavage. This guide provides a mechanistic troubleshooting framework to ensure high-yielding, clean conversion to tert-butyl 2-aminopropanoate.

Mechanistic Pathway & Side Reaction Network

To minimize impurities, we must first understand the causality of degradation. The reduction of an aliphatic nitro group proceeds stepwise (Nitro → Nitroso → Hydroxylamine → Amine)[1]. Deviating from neutral, optimized conditions forces the substrate down competing thermodynamic pathways.

Reaction network showing target reduction and primary side-reaction pathways.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I losing the tert-butyl ester group during the reduction? Causality: tert-Butyl esters are notoriously acid-labile. If you are using classic dissolving metal reductions (e.g., Zn/HCl or Fe/HCl), the generation of strong hydronium ions catalyzes the cleavage of the isobutylene leaving group. This yields 2-nitropropanoic acid or 2-aminopropanoic acid (alanine) instead of the desired ester. Solution: Abandon metal/acid combinations. Switch to catalytic hydrogenation using Pd/C under strictly neutral conditions. If a proton source is absolutely required for transfer hydrogenation, use a mild donor like ammonium formate rather than mineral acids[2].

Q2: My LC-MS shows a significant M+ peak corresponding to a ketone. What is happening? Causality: Aliphatic nitro compounds with an α -proton can undergo the Nef reaction[3]. Under basic conditions, the α -proton is abstracted to form a nitronate ion. Upon aqueous workup, or in the presence of trace water, this nitronate hydrolyzes to yield tert-butyl pyruvate (a ketone) and nitrous oxide. Solution: Avoid basic additives (like TEA or DIPEA) during the reduction. Ensure your solvent is anhydrous and neutral.

Q3: I am seeing incomplete conversion with a major byproduct at +16 Da relative to my target amine. How do I push the reaction to completion? Causality: The +16 Da mass indicates the formation of tert-butyl 2-(hydroxyamino)propanoate. The final step of the reduction sequence (cleavage of the N–O bond of the hydroxylamine intermediate) is the most kinetically demanding[1]. Solution: This stalling usually indicates catalyst poisoning or insufficient hydrogen mass transfer. Increase the agitation rate (stirring speed), refresh the hydrogen balloon to maintain positive pressure, or increase the catalyst loading (up to 10 wt% of 10% Pd/C).

Quantitative Comparison of Reduction Conditions

To highlight the importance of condition selection, the table below summarizes the expected outcomes of various reduction methods applied to tert-butyl 2-nitropropanoate.

| Reduction Method | Solvent / Additives | Temp (°C) | Target Amine Yield (%) | Major Byproduct | Recommendation |

| H₂ (1 atm), 10% Pd/C | Anhydrous EtOAc | 20–25 | >95% | None | Optimal |

| Zn dust / HCl (aq) | Ethanol / Water | 50 | <10% | 2-Nitropropanoic acid | Avoid (Ester Cleavage) |

| H₂ (1 atm), 10% Pd/C | EtOAc + TEA | 25 | <40% | tert-Butyl pyruvate | Avoid (Nef Reaction) |

| Transfer Hydrogenation | MeOH / HCOONH₄ | 60 | 75–80% | Hydroxylamine (+16 Da) | Viable, but requires strict monitoring |

Self-Validating Experimental Protocol

To guarantee reproducibility, we utilize a self-validating workflow for the chemoselective catalytic hydrogenation of tert-butyl 2-nitropropanoate. Every step includes a built-in validation check to ensure the integrity of the reaction.

Step-by-step workflow for the chemoselective catalytic hydrogenation.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve tert-butyl 2-nitropropanoate (1.0 equiv) in anhydrous ethyl acetate to achieve a 0.1 M concentration.

-

Self-Validation: Ethyl acetate is explicitly chosen over methanol to completely eliminate the risk of transesterification or solvent-induced ester cleavage.

-

-

Catalyst Loading: Purge the reaction flask with Argon for 5 minutes. Carefully add 10% Pd/C (5–10 wt% relative to the substrate).

-

Self-Validation: Argon purging prevents the ignition of Pd/C vapors and ensures a safe, inert atmosphere before the introduction of flammable H₂ gas.

-

-

Hydrogenation: Evacuate the flask under a light vacuum and backfill with H₂ gas (1 atm via a double-layered balloon, or up to 2 atm in a Parr shaker). Stir vigorously at 20–25 °C.

-

Self-Validation: Vigorous stirring (≥800 rpm) eliminates gas-liquid mass transfer limitations, preventing the reaction from stalling at the hydroxylamine intermediate.

-

-

Reaction Monitoring: Monitor the reaction via LC-MS or TLC (using a Ninhydrin stain to visualize the primary amine). The reaction is complete when the intermediate (+16 Da) is fully consumed (typically 4–12 hours).

-

Filtration & Workup: Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad thoroughly with excess ethyl acetate.

-

Self-Validation: Concentrate the filtrate in vacuo at a water bath temperature of <30 °C. Keeping the temperature low prevents thermal degradation and undesired dimerization of the concentrated free amine.

-

References

-

Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development (2018). URL:[Link]

-

Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. Journal of the Mexican Chemical Society (2010). URL:[Link]

-

Highly Enantioselective Aza-Henry Reaction of N-Tosyl Imines Catalyzed by N,N'-Dioxide−Cu(I) Complexes. The Journal of Organic Chemistry (2007). URL:[Link]

Sources

Technical Support Center: Overcoming Moisture Sensitivity in tert-Butyl 2-Nitropropanoate Handling

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with tert-butyl 2-nitropropanoate (CAS: 18598-92-0). Handling this reagent requires precision due to its dual-threat moisture sensitivity: the steric bulk of the tert-butyl group provides stability against basic hydrolysis, but it is exceptionally labile to acid-catalyzed cleavage. Simultaneously, the highly electron-withdrawing nitro group renders the α -proton highly acidic, making the molecule prone to base-mediated degradation in the presence of trace water.

This guide synthesizes mechanistic theory with field-proven Schlenk-line techniques to ensure reproducibility and high yields in your synthetic workflows.

Mechanistic Primer: The Dual-Threat Sensitivity

To master the handling of tert-butyl 2-nitropropanoate, one must understand the causality behind its degradation:

-

Acid-Catalyzed Ester Cleavage ( AAL1 Mechanism): In the presence of trace moisture and ambient acidic impurities, the carbonyl oxygen is protonated. The tert-butyl group then departs as a stable tertiary carbocation (rapidly losing a proton to become isobutylene gas), leaving behind 2-nitropropanoic acid . This reaction is autocatalytic; the newly formed acid accelerates further degradation.

-

Base-Mediated Nef Pathway: The α -proton is highly acidic (pKa ~9). Trace moisture combined with a weak base leads to deprotonation, forming a nitronate anion. Upon subsequent hydrolysis, this intermediate undergoes the Nef reaction, degrading the reagent into a carbonyl compound and nitrous oxide .

Troubleshooting Guide & FAQs

Q1: My stored tert-butyl 2-nitropropanoate has developed a strong odor and the sealed bottle is pressurized. What is happening? A: The reagent is undergoing acid-catalyzed hydrolysis due to trace moisture ingress. The pressure is caused by the evolution of isobutylene gas, a byproduct of the tert-butyl ester cleavage. The remaining liquid is likely contaminated with 2-nitropropanoic acid. Fix: Do not use this batch for sensitive reactions. Purify via vacuum distillation and store over activated 4Å molecular sieves under argon.

Q2: During a base-catalyzed Michael addition using this reagent, my reaction mixture turned a deep, transient blue color, and my yield was poor. Why? A: The deep-blue color is the visual signature of a 1-nitroso-alkanol intermediate . This indicates that trace moisture in your solvent, combined with your base, has triggered nitronate formation followed by the Nef reaction pathway. Fix: Rigorously dry your solvents using a solvent purification system (SPS). Switch to a strictly non-nucleophilic, anhydrous base (e.g., freshly distilled DBU) to prevent nitronate hydrolysis.

Q3: Can I use standard silica gel chromatography to purify tert-butyl 2-nitropropanoate? A: It is highly discouraged. Standard silica gel possesses acidic silanol groups. When combined with the ambient moisture present on the column, these acidic sites act as heterogeneous catalysts that rapidly cleave the tert-butyl ester . Fix: Use short-path vacuum distillation for purification. If chromatography is absolutely necessary, use neutral alumina or heavily triethylamine-deactivated silica.

Q4: Why should I use 4Å molecular sieves instead of MgSO₄ for storage? A: Magnesium sulfate is slightly acidic and can initiate the autocatalytic ester cleavage pathway over time. 4Å molecular sieves are neutral-to-mildly basic. More importantly, their 4-Angstrom pore size perfectly accommodates water molecules while completely excluding the bulky tert-butyl 2-nitropropanoate molecule, preventing surface-catalyzed degradation.

Degradation Pathways Visualization

Degradation pathways of tert-butyl 2-nitropropanoate triggered by moisture and trace acid/base.

Quantitative Data: Stability Profile

The following table summarizes the stability of tert-butyl 2-nitropropanoate under various environmental conditions, allowing you to predict reagent viability based on your handling environment .

| Environmental Condition | Dominant Degradation Pathway | Estimated Half-Life (25°C) | Visual / Analytical Indicator |

| Anhydrous, Neutral (Argon) | None (Stable) | > 12 months | Clear liquid; Sharp 1 H NMR singlet at ~1.5 ppm. |

| Trace Moisture, Ambient Air | Acid-Catalyzed Hydrolysis | ~ 2-4 weeks | Gas evolution (Isobutylene); Acidic pH shift. |

| Trace Moisture, Trace Base | Nitronate Formation / Nef | < 24 hours | Deep blue/green tint; Loss of α -proton in NMR. |

| Aqueous Acid (pH < 2) | Rapid Ester Cleavage | < 1 hour | Vigorous gas evolution; Phase separation. |

Experimental Protocol: Anhydrous Purification & Self-Validating Storage

To overcome moisture sensitivity, researchers must implement a rigorous, self-validating Schlenk-line workflow. This protocol ensures the complete removal of moisture and acidic impurities.

Phase 1: Preparation & Degassing

-

Apparatus Preparation: Flame-dry a short-path distillation apparatus and a Schlenk storage flask containing 10% w/v of activated 4Å molecular sieves under high vacuum (< 0.1 Torr). Backfill with ultra-high purity (UHP) Argon. Causality: Argon is denser than nitrogen, providing a superior protective blanket over the heavy ester vapor during transfers.

-

Degassing: Transfer the crude tert-butyl 2-nitropropanoate into the distillation flask. Perform three consecutive freeze-pump-thaw cycles. Causality: This removes dissolved oxygen and volatile degradation products (like trapped isobutylene) that can cause bumping or alter the vacuum pressure during distillation.

Phase 2: Vacuum Distillation

-

Fractionation: Distill the liquid under high vacuum (e.g., 0.1 Torr) using an oil bath at the lowest possible temperature (typically < 45°C).

-

Forerun Discard: Discard the first 5-10% of the distillate. Causality: The forerun contains the bulk of azeotropic moisture and low-boiling acidic impurities.

Phase 3: Storage & Self-Validation

-